5-Methylmellein

Vue d'ensemble

Description

5-Methylmellein is a naturally occurring polyketide compound, specifically a dihydroisocoumarin derivative. It is produced by various fungi and plants and has been identified as a secondary metabolite with significant biological activities.

Mécanisme D'action

Target of Action

5-Methylmellein, a dihydroisocoumarin derivative, primarily targets human Monoamine Oxidase A (hMAO-A) and human Monoamine Oxidase B (hMAO-B) . These enzymes are involved in the breakdown of monoamine neurotransmitters and in the regulation of mood and behavior . Additionally, this compound also moderately inhibits acetylcholinesterase , but very weakly inhibits butyrylcholinesterase and β-secretase .

Mode of Action

This compound interacts with its targets by functioning as a reversible competitive inhibitor . It has an IC50 value of 5.31 µM for hMAO-A and 9.15 µM for hMAO-B . The compound also moderately inhibits acetylcholinesterase with an IC50 value of 27.07 µM .

Biochemical Pathways

This compound affects the biochemical pathways related to the metabolism of monoamine neurotransmitters. By inhibiting hMAO-A and hMAO-B, it prevents the breakdown of these neurotransmitters, thereby increasing their availability . This can lead to changes in mood and behavior.

Result of Action

The inhibition of hMAO-A and hMAO-B by this compound leads to an increase in the levels of monoamine neurotransmitters. This can result in changes in mood and behavior . The compound’s moderate inhibition of acetylcholinesterase could also potentially affect cognitive function .

Action Environment

It’s known that the compound is a secondary metabolite produced by various fungi and plants, playing a role in their defense mechanisms . This suggests that environmental factors such as the presence of pathogens or stress conditions could potentially influence the production and action of this compound.

Analyse Biochimique

Biochemical Properties

5-Methylmellein plays a significant role in biochemical reactions, particularly as an inhibitor of fungal sirtuin, an NAD±dependent histone deacetylase . This inhibition affects the deacetylation of histones and non-histone proteins, thereby influencing fungal growth and secondary metabolite production . Additionally, this compound interacts with enzymes such as acetylcholinesterase and monoamine oxidase, exhibiting moderate inhibitory effects .

Cellular Effects

This compound has been shown to modulate various cellular processes. In fungal cells, it increases the production of secondary metabolites, altering the metabolite profiles compared to other sirtuin inhibitors . This compound also affects cell signaling pathways and gene expression by inhibiting histone deacetylation, leading to changes in chromatin structure and gene transcription . Furthermore, this compound’s interaction with acetylcholinesterase and monoamine oxidase suggests potential impacts on neurotransmission and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of sirtuin, which requires NAD+ for the removal of acetyl groups from lysine residues on histones . This inhibition leads to hypoacetylation of histones, resulting in the formation of heterochromatin and suppression of gene expression . Additionally, this compound’s interaction with acetylcholinesterase and monoamine oxidase involves binding to the active sites of these enzymes, thereby inhibiting their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can modulate fungal secondary metabolism over extended periods, with different metabolite profiles emerging compared to other sirtuin inhibitors . Detailed information on its stability and degradation in vitro and in vivo is limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate inhibitory effects on enzymes such as acetylcholinesterase and monoamine oxidase

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in fungi. It modulates fungal secondary metabolism by inhibiting sirtuin activity, leading to changes in metabolite production . The compound’s interaction with enzymes such as acetylcholinesterase and monoamine oxidase also suggests its involvement in neurotransmitter metabolism . Detailed information on the specific metabolic pathways and enzymes involved is limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s physicochemical properties, such as its molecular weight and solubility, play a role in its distribution . Specific transporters or binding proteins involved in its transport and distribution have not been well-characterized.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s interaction with histone deacetylases suggests its presence in the nucleus, where it can influence chromatin structure and gene expression . Additionally, its interaction with enzymes such as acetylcholinesterase and monoamine oxidase indicates potential localization in cellular compartments involved in neurotransmitter metabolism . Detailed information on its subcellular localization and targeting signals is limited.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Methylmellein can be synthesized through several methods. One common approach involves the condensation of appropriate precursors under controlled conditions. For instance, the preparation method may include steps such as digestion and condensation, followed by extraction and purification .

Industrial Production Methods

Industrial production of this compound typically involves the cultivation of fungi known to produce this compound. For example, the fungus Didymobotryum rigidum can be propagated in a nutrient-rich medium, and the compound can be extracted from the culture broth .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methylmellein undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and applications .

Applications De Recherche Scientifique

5-Methylmellein has several scientific research applications:

Chemistry: It is used as a model compound to study polyketide biosynthesis and chemical reactions.

Biology: It serves as a tool to investigate fungal secondary metabolism and its regulation.

Industry: Its fungicidal and herbicidal properties make it useful in agricultural applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 5-Methylmellein include:

Mellein: A structurally related polyketide with similar biological activities.

8-Methoxy-5-methylmellein: Another derivative with distinct properties.

Uniqueness

This compound is unique due to its specific inhibitory activities against fungal sirtuin and human monoamine oxidase A. Its ability to modulate secondary metabolism in fungi and its potential therapeutic applications in humans set it apart from other similar compounds .

Activité Biologique

5-Methylmellein (5-MM) is a bioactive compound primarily derived from various fungi, particularly those in the Xylariaceae family. Its biological activities have garnered attention due to its potential therapeutic applications, particularly in neuropsychiatric disorders and as an antifungal agent. This article summarizes the key findings related to the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

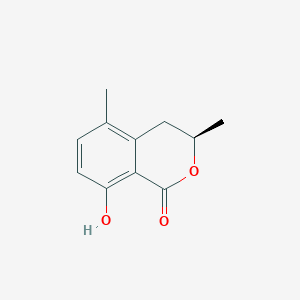

This compound is an isochroman derivative with the following chemical structure:

It exhibits properties that allow it to penetrate biological membranes effectively, suggesting good bioavailability and potential for central nervous system activity.

Inhibition of Monoamine Oxidases

One of the primary mechanisms through which 5-MM exerts its biological effects is by inhibiting monoamine oxidases (MAOs), particularly MAO-A. Research indicates that:

- IC50 Values : 5-MM has an IC50 of 5.31 µM for MAO-A and 9.15 µM for MAO-B, indicating a selective inhibitory effect on MAO-A over MAO-B with a selective index (SI) of 1.72 .

- Binding Affinity : Molecular docking studies revealed that 5-MM binds more effectively to MAO-A than to MAO-B, with binding energies of -6.8 kcal/mol and -6.4 kcal/mol respectively .

- Kinetic Studies : The compound acts as a reversible competitive inhibitor for MAO-A with a Ki value of 2.45 µM .

Acetylcholinesterase Inhibition

5-MM also exhibits moderate inhibition of acetylcholinesterase (AChE), with an IC50 value of 27.07 µM. This suggests potential applications in treating conditions like Alzheimer's disease, where AChE inhibition is beneficial .

Pharmacokinetics

In silico pharmacokinetic analyses indicate that 5-MM adheres to Lipinski's rule of five, suggesting favorable oral bioavailability. It demonstrates high gastrointestinal absorption and significant permeability across the blood-brain barrier, making it a promising candidate for neuropharmacological applications .

Antifungal Activity

This compound has shown significant antifungal properties against various fungal strains:

- Inhibition of Fungal Growth : Studies have reported that 5-MM inhibits conidia germination and mycelial growth in several fungal species, including Hypoxylon and Numularia .

- Mechanism : The antifungal activity is believed to be linked to its ability to modulate fungal secondary metabolism, impacting the growth and reproduction of pathogenic fungi .

Clinical Relevance

- Neuropsychiatric Disorders : Given its selective inhibition of MAO-A, 5-MM has been proposed as a candidate for treating depression and anxiety disorders. Its efficacy in traditional Chinese medicine (TCM) underscores its potential clinical applications .

- Fungal Infections : In vitro studies demonstrated that formulations containing 5-MM could effectively reduce fungal load in infected tissues, suggesting its utility in treating fungal infections resistant to conventional therapies .

Comparative Biological Activity Table

| Compound | Target Enzyme | IC50 (µM) | Selectivity | Notes |

|---|---|---|---|---|

| This compound | MAO-A | 5.31 | High | Selective inhibitor; potential antidepressant |

| MAO-B | 9.15 | Moderate | Less potent than MAO-A | |

| AChE | 27.07 | Moderate | Potential application in Alzheimer's treatment | |

| Fungal Growth | N/A | Significant | Effective against various fungal strains |

Propriétés

IUPAC Name |

(3R)-8-hydroxy-3,5-dimethyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-3-4-9(12)10-8(6)5-7(2)14-11(10)13/h3-4,7,12H,5H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETSBBYQOFXYGV-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2C(=O)O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C=CC(=C2C(=O)O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564248 | |

| Record name | (3R)-8-Hydroxy-3,5-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7734-92-1 | |

| Record name | 5-Methylmellein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007734921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-8-Hydroxy-3,5-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYLMELLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461BW4X8WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.